molecular formula C14H11ClN2OS2 B2697721 5-chloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 896676-30-5

5-chloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2697721
CAS RN: 896676-30-5
M. Wt: 322.83
InChI Key: KRAOIIGCNNCJQT-UHFFFAOYSA-N
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Description

5-chloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Anticancer Activity

Thiophene derivatives have been synthesized and evaluated for their potential anticancer activities. For instance, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have shown good inhibitory activity against various cancer cell lines. This suggests that structurally similar compounds, such as 5-Chloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide, could also have promising anticancer properties (Atta & Abdel‐Latif, 2021).

Antimicrobial and Antitubercular Activity

Synthesis of novel thiophene derivatives has also been directed towards combating microbial infections. For example, a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were designed and showed promising antitubercular activity against Mycobacterium tuberculosis. This highlights the potential of thiophene and thiazole derivatives in developing new antimicrobial agents, pointing to the possible applications of 5-Chloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide in this area as well (Marvadi et al., 2020).

Sensing Activities and Magnetic Properties

Research into the functionalization of metal-organic frameworks (MOFs) with thiophene groups has shown that these compounds can exhibit unique sensing activities and magnetic properties. This suggests potential applications in materials science, particularly in the development of sensors and materials with specific magnetic characteristics (Wang et al., 2016).

Immunomodulatory Properties

Moreover, thiophene derivatives have been investigated for their immunosuppressive activities. Compounds featuring thiophene moieties have displayed the ability to modulate immune responses, indicating potential applications in treating autoimmune diseases or in organ transplantation (Axton et al., 1992).

Future Directions

The future directions for “5-chloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their potential as quorum sensing inhibitors . This could lead to the development of new drugs for antimicrobial treatments .

properties

IUPAC Name

5-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS2/c1-7-3-4-8(2)12-11(7)16-14(20-12)17-13(18)9-5-6-10(15)19-9/h3-6H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAOIIGCNNCJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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